Validation of the Chloroacetohydrazide Scaffold as a Privileged Covalent Warhead
The chloroacetohydrazide scaffold, of which tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a protected analog, has been validated as a covalent warhead against Ubiquitin C-terminal Hydrolase L1 (UCHL1). An initial fragment screen identified this scaffold and subsequent optimization yielded a compound with single-digit micromolar potency and demonstrated selectivity over the closely related UCHL3 [1]. While the tert-butyl protected version is a precursor, the core scaffold's intrinsic ability to engage a challenging target class provides a strong rationale for its selection over non-covalent or less selective alternatives.
| Evidence Dimension | Target Engagement and Selectivity |
|---|---|
| Target Compound Data | Scaffold validated as a covalent UCHL1 inhibitor with single-digit micromolar potency and selectivity over UCHL3 |
| Comparator Or Baseline | UCHL3 (closely related deubiquitinase) |
| Quantified Difference | Selective inhibition observed; no quantitative selectivity index provided in the abstract |
| Conditions | Biochemical assay; fragment screening and optimization study |
Why This Matters
This provides a de-risked starting point for developing potent, selective covalent probes or leads, a differentiation that simple hydrazines or alkyl halides lack.
- [1] Imhoff, R. D., Patel, R., Safdar, M. H., Jones, H. B. L., Pinto-Fernández, A., et al. (2024). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry, 67. DOI: 10.1021/acs.jmedchem.3c01661 View Source
